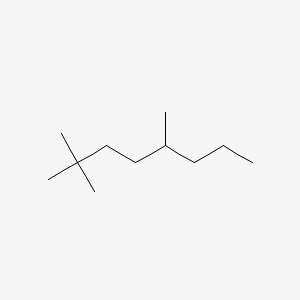

2,2,5-Trimethyloctane

Beschreibung

2,2,5-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . Its IUPAC name reflects the positions of three methyl groups on an octane backbone, with substituents at carbons 2, 2, and 3. The compound is structurally characterized by its high degree of branching, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. It is registered under CAS number 3522-94-9 and has been identified in environmental monitoring studies, where it is classified with an interim health exposure level of 3,500 μg/m³ .

Eigenschaften

CAS-Nummer |

62016-27-7 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,2,5-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-10(2)8-9-11(3,4)5/h10H,6-9H2,1-5H3 |

InChI-Schlüssel |

CSVNISDVBYGXME-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)CCC(C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Data

Key Findings:

Branching and Physical Properties :

- This compound and 2,2,6-Trimethyloctane share similar molecular weights but differ in substituent positions. The latter is linked to microbial activity during coffee fermentation, contributing to fruity aromas in beverages .

- 3,4,5-Trimethyloctane has been prioritized in fuel design due to its optimal combustion properties and high satisfaction in thermodynamic evaluations .

- 2,3,3-Trimethyloctane is a major component (16.36%) in Corchorus depressus root essential oil, suggesting roles in plant defense or fragrance .

Homologs and Extended Alkyl Chains

Table 2: Comparison with Tetramethyloctanes and Higher Homologs

Key Findings:

Increased Branching and Molecular Weight :

- 3,3,6,6-Tetramethyloctane (C₁₂H₂₆) demonstrates how additional methyl groups enhance molecular weight and complexity, requiring advanced synthesis techniques .

- Longer-chain homologs like 2,5,9-Trimethyldecane (C₁₃H₂₈) are less common but detected in lichen-derived extracts, highlighting biodiversity in natural product chemistry .

Environmental and Health Impact

Q & A

Q. How do I determine the correct IUPAC nomenclature for 2,2,5-trimethyloctane and resolve ambiguities in substituent numbering?

- Methodological Answer: Follow IUPAC rules by numbering the octane chain to assign the lowest possible locants to the methyl substituents. For this compound, the longest carbon chain is eight carbons. The substituents are placed at positions 2, 2, and 5, ensuring minimal numbering conflicts. Cross-validation via molecular modeling software (e.g., ChemDraw) and comparison with NIST Chemistry WebBook data (e.g., for similar branched alkanes like 2,2,6-trimethyloctane) can resolve ambiguities .

Q. What are the recommended analytical techniques for confirming the purity of synthesized this compound?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and fragmentation patterns, referencing retention indices from databases like NIST. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between isomers (e.g., 2,2,5- vs. 2,4,7-trimethyloctane). Compare spectral data with published standards (e.g., Sigma-Aldrich protocols for analogous compounds) to ensure purity .

Q. How can I synthesize this compound in a laboratory setting?

- Methodological Answer: Employ acid-catalyzed alkylation of iso-octane derivatives or Grignard reactions with tert-butyl halides. For example, react 2,5-dimethylhex-1-ene with tert-butyl magnesium bromide under anhydrous conditions, followed by catalytic hydrogenation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using fractional distillation .

Advanced Research Questions

Q. How do I resolve contradictions in spectral data (e.g., NMR/GC-MS) when characterizing this compound isomers?

- Methodological Answer: Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals caused by similar substituent environments. Cross-reference with computational chemistry tools (e.g., DFT calculations for chemical shift predictions) to validate assignments. Discrepancies may arise from impurities or stereochemical variations; repeat synthesis and purification steps if necessary .

Q. What environmental impact assessment methods are suitable for studying the degradation pathways of this compound in soil?

- Methodological Answer: Conduct microcosm experiments with soil spiked with ¹³C-labeled this compound. Track biodegradation via stable isotope probing (SIP) combined with metagenomics to identify microbial consortia involved. Use GC-MS to quantify intermediate metabolites (e.g., ketones or carboxylic acids). Compare degradation rates under aerobic/anaerobic conditions, and model persistence using EPI Suite software .

Q. How can I differentiate this compound from its structural isomers using thermodynamic and kinetic data?

- Methodological Answer: Measure boiling points and densities (e.g., this compound has a lower boiling point than 2,2,6-trimethyloctane due to reduced branching symmetry). Use differential scanning calorimetry (DSC) to compare melting behaviors. Kinetic studies, such as ozonolysis reaction rates, can also distinguish isomers based on steric hindrance effects .

Q. What strategies optimize the chromatographic separation of this compound from complex hydrocarbon mixtures?

- Methodological Answer: Utilize capillary GC columns with polar stationary phases (e.g., DB-WAX) to enhance resolution. Adjust temperature gradients to elute this compound after less-branched alkanes. For HPLC, employ reverse-phase C18 columns with isooctane/acetone mobile phases. Validate separations using certified reference materials (CRMs) and spike-recovery tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.